Potassium nitriditrioxoosmate(VIII)

Description

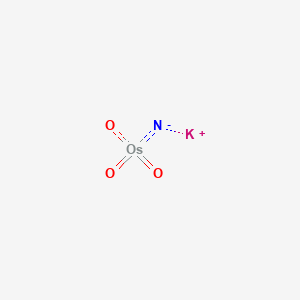

Potassium nitriditrioxoosmate(VIII) (CAS No. 21774-03-8) is a rare osmium-based coordination compound with the molecular formula KNOsO₃ and a molecular weight of 291.303 g/mol . It belongs to the class of nitrido-osmium(VIII) complexes, characterized by the presence of a nitrido ligand (N³⁻) coordinated to a high-valent osmium center. Key physicochemical properties include:

| Property | Value |

|---|---|

| Density | 4.2 g/mL at 25 °C (lit.) |

| Melting Point | >187 °C (decomposition) |

| Hazard Codes (R) | R36/37/38 (irritant) |

| Safety Codes (S) | S26-36 (eye and skin protection) |

The compound’s structure likely features a trigonal or octahedral geometry around the osmium center, with the nitrido ligand contributing to its high oxidation state (VIII).

Properties

Molecular Formula |

KNO3Os |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

potassium;azanidylidene(trioxo)osmium |

InChI |

InChI=1S/K.N.3O.Os/q+1;-1;;;; |

InChI Key |

NIDNQNVMMSFBDI-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[Os](=O)(=O)=O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium nitriditrioxoosmate(VIII) can be synthesized through a series of chemical reactions involving potassium salts and osmium compounds. One common method involves the reaction of potassium nitrate with osmium tetroxide under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of potassium nitriditrioxoosmate(VIII) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions: Potassium nitriditrioxoosmate(VIII) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium nitriditrioxoosmate(VIII) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one or more ligands in the compound with other ligands. Common reagents for substitution reactions include halides and phosphines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state osmium compounds, while reduction reactions may yield lower oxidation state osmium compounds.

Scientific Research Applications

Potassium nitriditrioxoosmate(VIII) has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as targeted drug delivery and imaging.

Industry: Potassium nitriditrioxoosmate(VIII) is used in industrial processes that require high-purity osmium compounds.

Mechanism of Action

The mechanism by which potassium nitriditrioxoosmate(VIII) exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons in redox reactions. It can also interact with biomolecules, potentially affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

None of the referenced materials (Evidences 1–5) address comparative analyses with other osmium(VIII) complexes or nitrido-containing species. –4 focus on blood coagulation Factor VIII, while pertains to lattice data unrelated to coordination chemistry.

Hypothetical Comparisons Based on General Knowledge:

Potassium Osmate (K₂OsO₄): Oxidation State: Osmium(VI) in K₂OsO₄ vs. osmium(VIII) in KNOsO₃. Ligand Environment: K₂OsO₄ contains oxo ligands (O²⁻), whereas KNOsO₃ includes a nitrido ligand (N³⁻), which is stronger-field and stabilizes higher oxidation states. Reactivity: KNOsO₃’s nitrido ligand may enhance oxidative catalytic activity compared to K₂OsO₄’s oxo ligands.

Ammonium Nitridotrioxoosmate(VIII) (NH₄NOsO₃): Cation Effect: The potassium ion (K⁺) in KNOsO₃ may influence solubility and lattice energy differently than ammonium (NH₄⁺), altering thermal stability.

Nitrido-Osmium Complexes: Example: OsO₃N⁻ derivatives. Stability: The nitrido ligand in KNOsO₃ likely increases stability at high temperatures compared to non-nitridated osmium(VIII) oxides.

Data Gaps in Provided Evidence:

- No tables or studies comparing KNOsO₃ with analogous compounds (e.g., other nitrido-osmates or osmium(VIII) oxo-salts).

- Missing data on catalytic performance, spectroscopic signatures (e.g., IR, XRD), or thermodynamic properties for comparative analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.